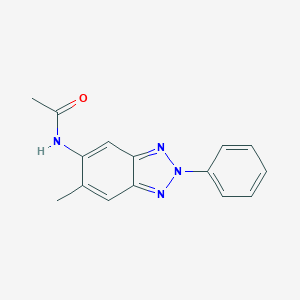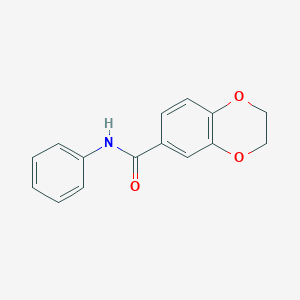
2,2-diphenyl-N-(pyridin-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-diphenyl-N-(pyridin-2-yl)propanamide, also known as DPP, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications in various fields of science. DPP is a white crystalline powder that is soluble in organic solvents and has a melting point of 157-161°C.
Wirkmechanismus
The mechanism of action of 2,2-diphenyl-N-(pyridin-2-yl)propanamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, 2,2-diphenyl-N-(pyridin-2-yl)propanamide may be able to induce apoptosis (cell death) in cancer cells. 2,2-diphenyl-N-(pyridin-2-yl)propanamide has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
2,2-diphenyl-N-(pyridin-2-yl)propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, 2,2-diphenyl-N-(pyridin-2-yl)propanamide has been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes. 2,2-diphenyl-N-(pyridin-2-yl)propanamide has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2-diphenyl-N-(pyridin-2-yl)propanamide in lab experiments is that it is relatively easy to synthesize and has a high purity. Additionally, 2,2-diphenyl-N-(pyridin-2-yl)propanamide has been shown to have low toxicity in animal models, which makes it a safer alternative to other potential therapeutic agents. However, one limitation of using 2,2-diphenyl-N-(pyridin-2-yl)propanamide in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret results.
Zukünftige Richtungen
There are many potential future directions for research on 2,2-diphenyl-N-(pyridin-2-yl)propanamide. One area of interest is in the development of 2,2-diphenyl-N-(pyridin-2-yl)propanamide-based therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,2-diphenyl-N-(pyridin-2-yl)propanamide and its effects on various biochemical pathways. Finally, studies are needed to determine the safety and efficacy of 2,2-diphenyl-N-(pyridin-2-yl)propanamide in human clinical trials.
Synthesemethoden
The synthesis of 2,2-diphenyl-N-(pyridin-2-yl)propanamide involves a multistep process that starts with the reaction of pyridine-2-carboxylic acid with thionyl chloride to form pyridine-2-carbonyl chloride. The resulting compound is then reacted with 2,2-diphenylpropan-1-amine in the presence of a base to yield 2,2-diphenyl-N-(pyridin-2-yl)propanamide. The yield of 2,2-diphenyl-N-(pyridin-2-yl)propanamide is typically around 50-60%, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2,2-diphenyl-N-(pyridin-2-yl)propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research is in the field of cancer treatment, where 2,2-diphenyl-N-(pyridin-2-yl)propanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. 2,2-diphenyl-N-(pyridin-2-yl)propanamide has also been investigated for its potential use in treating Alzheimer's disease, as it has been shown to improve cognitive function in animal models. Additionally, 2,2-diphenyl-N-(pyridin-2-yl)propanamide has been studied for its anti-inflammatory and antioxidant properties, which could make it a useful therapeutic agent for a variety of conditions.
Eigenschaften
Produktname |
2,2-diphenyl-N-(pyridin-2-yl)propanamide |
|---|---|
Molekularformel |
C20H18N2O |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
2,2-diphenyl-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C20H18N2O/c1-20(16-10-4-2-5-11-16,17-12-6-3-7-13-17)19(23)22-18-14-8-9-15-21-18/h2-15H,1H3,(H,21,22,23) |
InChI-Schlüssel |
PJTAYJOPEXSXNY-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=N3 |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B253107.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B253109.png)



![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-morpholinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B253115.png)
![N-[2-(dimethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B253117.png)
![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253120.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253121.png)



![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)
